Pentabromoethane

Vue d'ensemble

Description

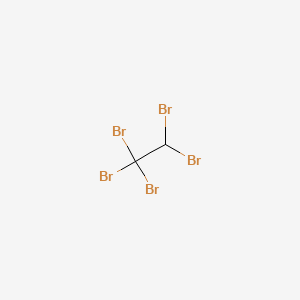

Pentabromoethane is an organic compound with the molecular formula C2HBr5 . It has an average mass of 424.549 Da and a monoisotopic mass of 419.599487 Da .

Synthesis Analysis

Pentabromoethane can be synthesized from tribromoethylene and dry oxygen. The generated dibromoacetyl bromide is then evaporated . Another method involves heating tribromoethylene with 60% HNO3 .Molecular Structure Analysis

The molecular structure of Pentabromoethane consists of two carbon atoms and five bromine atoms attached to a single hydrogen atom . The IUPAC Standard InChIKey for Pentabromoethane is OGVPXEPSTZMAFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Pentabromoethane has a molar refractive index of 49.89 and a molar volume of 127.8 m3/mol. Its isotonic specific volume (90.2K) is 364.8, and it has a surface tension of 66.2 dyne/cm . It is a colorless, non-flammable, and non-corrosive liquid.Applications De Recherche Scientifique

Anaesthetics and Immunomodulatory Effects

Pentabromoethane and related compounds have been studied for their effects when used as anaesthetics in laboratory animal research. For example, tribromoethanol (a related compound) was part of a study examining its impact on pro-inflammatory cytokine expression in rat spleen. This research showed that such anaesthetic drugs can have moderate immunomodulatory effects, which is important for understanding their impacts on immune responses during scientific experiments (Bette et al., 2004).

Environmental Impact and Emissions

Studies have also focused on the environmental impact of polybrominated diphenyl ethers (PBDEs), which include compounds like pentabromoethane. One study assessed the principal reservoirs and source inputs of BDE-47, an important component of the penta commercial product, in the UK and North America. It highlighted the need for improved understanding of the stocks and emission factors of PBDEs to predict future environmental trends (Alcock et al., 2003).

Risk Assessment of Hazardous Chemicals

Pentabromoethane-related compounds, such as pentabromodiphenylether, have been subjects of European Commission risk assessment reports due to their potential persistent, bioaccumulative, and toxic properties (PBT/vPvB). These assessments aid in understanding the risks associated with these chemicals and inform policy decisions (Rudén & Gilek, 2010).

Therapeutic Applications

Research has been conducted on the therapeutic applications of compounds related to pentabromoethane. For instance, the systemic administration of pentavalent antimonials, a category that includes pentavalent compounds, has been suggested as a first-line treatment for New World Cutaneous Leishmaniasis, demonstrating the medical relevance of such compounds (Mitropoulos et al., 2010).

Indoor and Outdoor Air Quality

Studies on PBDEs have investigated their presence in indoor and outdoor air, highlighting concerns about human exposure through inhalation. These studies are crucial for understanding human and environmental health risks associated with these compounds (Wilford et al., 2004).

Thermal and Environmental Properties

Research on substances used in the organic Rankine cycle, including compounds related to pentabromoethane, has focused on finding substances with optimal thermodynamic, thermal, and environmental properties. This research contributes to the development of more efficient and environmentally friendly energy systems (Galashov et al., 2016).

Safety and Hazards

Pentabromoethane is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with care, avoiding breathing dust, fume, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product .

Propriétés

IUPAC Name |

1,1,1,2,2-pentabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVPXEPSTZMAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025830 | |

| Record name | Pentabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentabromoethane | |

CAS RN |

75-95-6 | |

| Record name | 1,1,1,2,2-Pentabromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWF205EY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

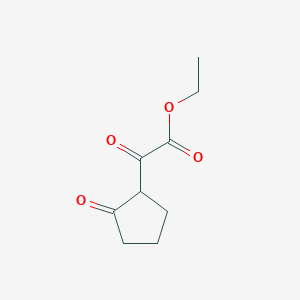

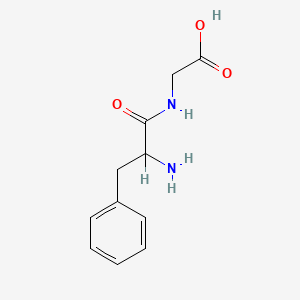

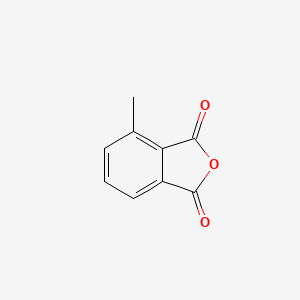

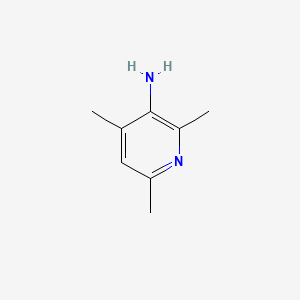

Feasible Synthetic Routes

Q & A

Q1: How does Pentabromoethane impact the kidneys, and what are the potential long-term consequences?

A1: Research indicates that Pentabromoethane can induce hyaline droplet nephropathy in male rats. [] This condition involves the accumulation of protein droplets within the cells of the renal tubules, potentially impacting kidney function. Furthermore, studies with similar halogenated ethanes, such as Pentachloroethane and Hexachloroethane, have shown a link between hyaline droplet nephropathy and an increased incidence of renal tubule cell neoplasms (tumors) in male rats. [] While Pentabromoethane itself was not part of these long-term carcinogenicity studies, the similarities in structure and observed renal toxicity raise concerns about its potential carcinogenicity.

Q2: What is the relationship between the structure of halogenated ethanes and their ability to cause hyaline droplet nephropathy?

A2: The study on halogenated ethanes revealed a crucial structure-activity relationship: only ethanes containing four or more halogen atoms, specifically chlorine atoms, were capable of inducing hyaline droplet nephropathy in male rats. [] This suggests that both the number and type of halogen substituents are critical for this specific toxicity. Pentabromoethane, despite having five halogen atoms, did not induce this condition, highlighting the importance of chlorine specifically. This finding underscores the need for further investigation into the precise mechanism by which these halogenated compounds interact with renal cells.

Q3: How does Pentabromoethane behave in terms of fluorescence quenching, and what can this tell us about its interactions with other molecules?

A3: Pentabromoethane acts as an external heavy-atom quencher of fluorescence. [] This means it can decrease the fluorescence intensity of certain molecules, like pyrene, through interactions that enhance non-radiative decay pathways. This quenching ability is attributed to the presence of heavy bromine atoms, which promote intersystem crossing to the triplet state in the excited fluorophore. Studying the kinetics of this quenching process can provide valuable information about the diffusional and collisional dynamics of Pentabromoethane in solution, offering insights into its interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)

![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)